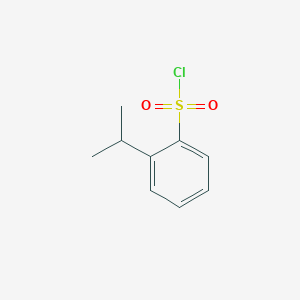

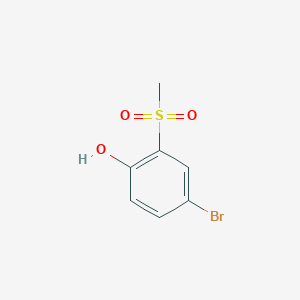

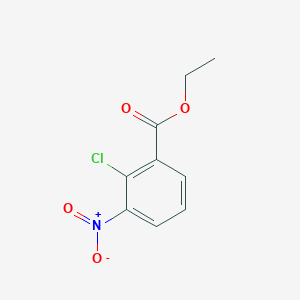

4-Bromo-2-methanesulfonylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Bromo-2-methanesulfonylphenol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of the compound . For instance, bromodifluoro(phenylsulfanyl)methane, which is mentioned in the first paper, undergoes Friedel–Crafts-type alkylation, a reaction that could potentially be relevant to the synthesis or reactivity of 4-Bromo-2-methanesulfonylphenol .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methanesulfonylphenol can involve Friedel–Crafts-type alkylation reactions. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane to alkylate activated aromatic compounds, leading to the formation of thioesters and benzophenones, and even xanthone derivatives . Although the synthesis of 4-Bromo-2-methanesulfonylphenol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of 2-bromo-α-ergokryptine methanesulfonate, which, like 4-Bromo-2-methanesulfonylphenol, contains a bromine and a methanesulfonate group . The detailed inspection of the crystal structure and the absence of solvent in the structure could offer insights into the packing and bonding interactions that might also be present in 4-Bromo-2-methanesulfonylphenol.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Bromo-2-methanesulfonylphenol. However, the first paper's discussion of Friedel–Crafts-type alkylation could suggest that 4-Bromo-2-methanesulfonylphenol may participate in similar electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-methanesulfonylphenol are not detailed in the papers, the structural information from the second paper on a related compound suggests that the presence of bromine and methanesulfonate groups can influence the compound's solubility and crystallization behavior . The third paper discusses the spectroscopic studies of a complex formed by a related compound, which could imply that 4-Bromo-2-methanesulfonylphenol may also form complexes with other molecules and that its structure could be studied using similar spectroscopic techniques .

科学的研究の応用

Environmental Chemistry and Microbiology

- Polychlorinated Biphenyl (PCB) Dechlorination : Hydrogen influences the dechlorination pathway of chlorobiphenyl by Hudson River sediment microorganisms, with 2-bromoethanesulfonic acid not inhibiting dechlorination, implying methane production isn't necessary for this process (Sokol, Bethoney, & Rhee, 1994).

- Hydrocarbon Gas Formation in Sediments : Inhibition studies with 2-bromoethanesulfonic acid on hydrocarbon gas formation in San Francisco Bay sediment show methane formation can be inhibited, providing insights into anaerobic environments (Vogel, Oremland, & Kvenvolden, 1982).

Organic Chemistry

- Methyl Sulfoxide Oxidation : Oxidation studies of methyl (methylthio)methyl sulfoxide, related to 4-Bromo-2-methanesulfonylphenol, demonstrate efficient methods for producing methyl (methylthio)methyl sulfone, a compound of interest in synthetic chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Methane Production and Inhibition

- Methane Oxidation Catalysts : Research on sulfate-doped catalysts for oxidative coupling of methane highlights the stability and selectivity of these catalysts, important for industrial applications (Klier, Herman, Sárkány, & Sun, 1994).

- Coenzyme M Analogues in Methanogenesis : Studies on analogues of 2-(methylthio)ethanesulfonate, a compound related to 4-Bromo-2-methanesulfonylphenol, reveal insights into methane biosynthesis and inhibition in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Analytical Chemistry

- Mass Spectrometry of Bromophenols : Studies on the mass spectra of bis-halophenols and their derivatives provide insights into the fragmentation patterns and electronic structure of these compounds (Jia, 2001).

Biochemistry

- Enzymatic Activation and Inactivation in Methanogenesis : Research on methanol:2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri highlights mechanisms of activation and inactivation in methanogenesis, with implications for understanding methane production at a molecular level (van der Meijden et al., 1983).

Safety And Hazards

4-Bromo-2-methanesulfonylphenol is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-bromo-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methanesulfonylphenol | |

CAS RN |

88041-67-2 |

Source

|

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)